molecular formula C16H22BrClN2O3 B8781755 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 82935-27-1

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

Cat. No.: B8781755
CAS No.: 82935-27-1
M. Wt: 405.7 g/mol
InChI Key: MWGNFOKKFFBHLD-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a complex organic compound that features a pyrrolidine ring substituted with a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The starting material, 3-bromo-5-chloro-2,6-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1-ethylpyrrolidine to form the benzamido intermediate.

    Amidation Reaction: The benzamido intermediate undergoes an amidation reaction with formaldehyde to introduce the methylene bridge, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms in the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine
  • 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-propylpyrrolidine

Uniqueness

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy groups, provides a distinct electronic environment that can affect its interactions with other molecules.

Properties

CAS No.

82935-27-1

Molecular Formula

C16H22BrClN2O3

Molecular Weight

405.7 g/mol

IUPAC Name

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H22BrClN2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)

InChI Key

MWGNFOKKFFBHLD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 ml of thionyl chloride is added to 11.82 g (0.04 mol) of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 1 hour. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 5.13 g (0.04 mol) 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml methyl ethyl ketone. After stirring for 30 minutes at room temperature 300 ml of ether is added. The obtained semisolid product is separated and dissolved in 300 ml of water. Sodium hydroxide solution is added while stirring and cooling in ice. The precipitate is collected and washed with water. Yield: 12.0 g, m.p. 124°-25° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
3-bromo-5-chloro-2,6-dimethoxybenzoic acid
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step Two
Quantity
5.13 g
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reactant
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50 mL
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solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
COc1c(Cl)cc(Br)c(OC)c1C(=O)O
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